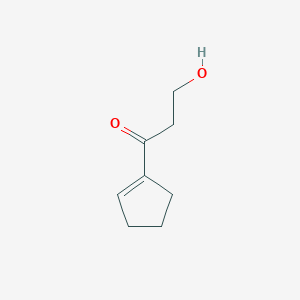
1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one is an organic compound characterized by a cyclopentene ring attached to a hydroxypropanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentene with a suitable aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via an aldol condensation, followed by dehydration to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using cyclopentene and propanal. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halides or amines.
Applications De Recherche Scientifique
1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
- 1-(Cyclopent-1-en-1-yl)propan-2-one
- 1-(Cyclopent-1-en-1-yl)methanol
- 1-(Cyclopent-1-en-1-yl)phenylamine
Comparison: 1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one is unique due to the presence of both a cyclopentene ring and a hydroxypropanone group. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, 1-(Cyclopent-1-en-1-yl)methanol lacks the ketone functionality, which may affect its reactivity and biological activity.
Propriétés
Numéro CAS |
62869-94-7 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-(cyclopenten-1-yl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C8H12O2/c9-6-5-8(10)7-3-1-2-4-7/h3,9H,1-2,4-6H2 |
Clé InChI |
ARLXDXCKTNVICG-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C1)C(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


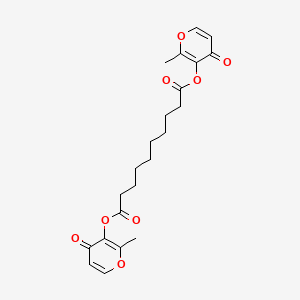

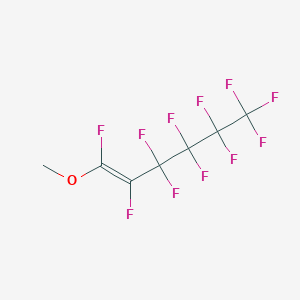
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
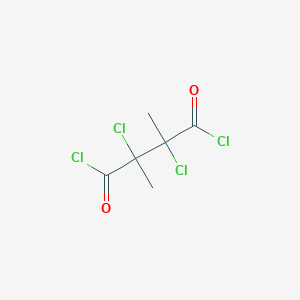
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
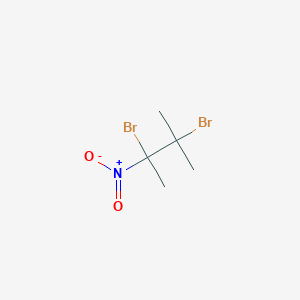
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
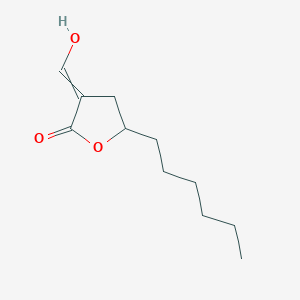
![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
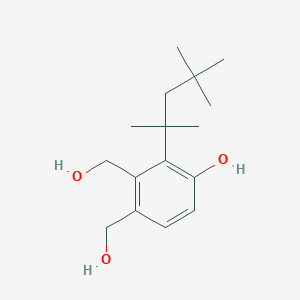
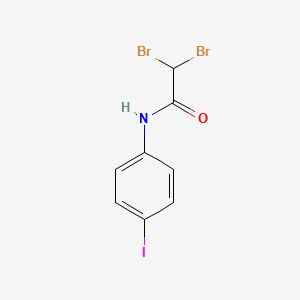
![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide](/img/structure/B14514513.png)
